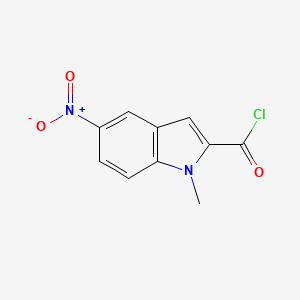
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 5-position, and a carbonyl chloride group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride typically involves multiple steps. One common method starts with the nitration of 1-methylindole to introduce the nitro group at the 5-position. This is followed by the introduction of the carbonyl chloride group at the 2-position through a reaction with phosgene or a similar reagent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, water, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-1H-indole-2-carbonyl chloride and its derivatives often involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Comparación Con Compuestos Similares
1-Methyl-5-nitro-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as 1-methylindole-2-carboxylic acid and 1-methyl-5-nitroindole
Similar compounds include:
- 1-Methylindole-2-carboxylic acid
- 1-Methyl-5-nitroindole
- 1-Methyl-1H-indole-2-carboxylic acid
These compounds differ in their functional groups and positions of substitution, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
121217-72-9 |
|---|---|
Fórmula molecular |
C10H7ClN2O3 |
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
1-methyl-5-nitroindole-2-carbonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-8-3-2-7(13(15)16)4-6(8)5-9(12)10(11)14/h2-5H,1H3 |
Clave InChI |
WUGMCRVXMNURLJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


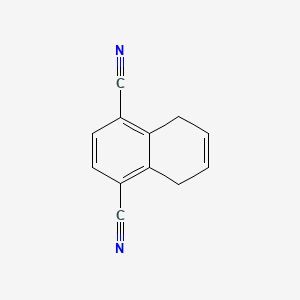
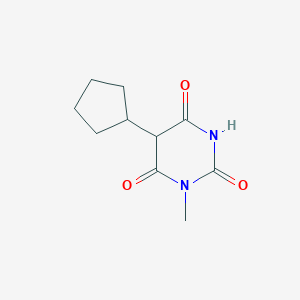
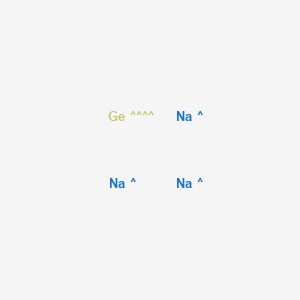

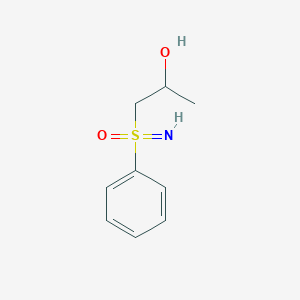
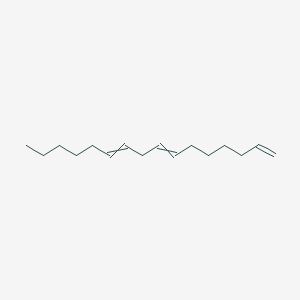

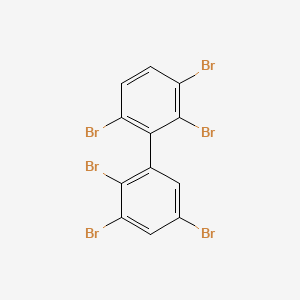

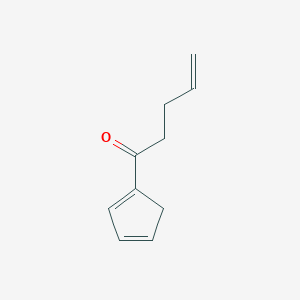
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
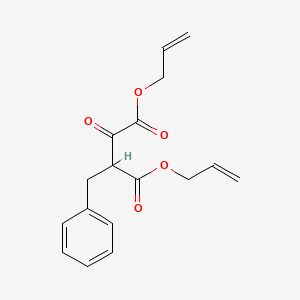
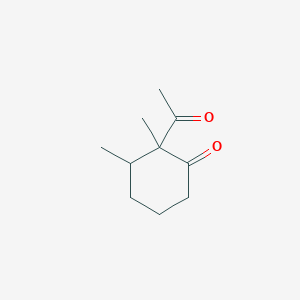
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
